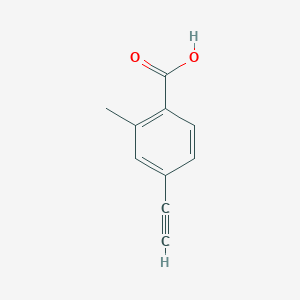

4-Ethynyl-2-methylbenzoic acid

Description

4-Ethynyl-2-methylbenzoic acid (C₁₀H₈O₂, MW 160.17 g/mol) is a benzoic acid derivative featuring an ethynyl (-C≡CH) group at the para position and a methyl (-CH₃) group at the ortho position of the aromatic ring . This unique structure confers distinct electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The tert-butyl ester derivative (C₁₄H₁₆O₂, MW 216.28 g/mol) is also commercially available, enhancing its utility in protecting carboxylic acid functionalities during synthetic workflows .

Properties

IUPAC Name |

4-ethynyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUMCTFMZLWBIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-methylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methylbenzoic acid.

Bromination: The 4-position of the benzene ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-methylbenzoic acid can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Addition: Reagents such as organolithium or Grignard reagents.

Oxidation and Reduction: Reagents like lithium aluminum hydride for reduction and potassium permanganate for oxidation.

Major Products

Nitration: 4-Ethynyl-2-methyl-3-nitrobenzoic acid.

Reduction: 4-Ethynyl-2-methylbenzyl alcohol.

Oxidation: 4-Ethynyl-2-methylbenzaldehyde.

Scientific Research Applications

Organic Synthesis

Key Intermediate : 4-Ethynyl-2-methylbenzoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its ethynyl group enhances reactivity, making it valuable in the development of pharmaceuticals and agrochemicals.

Case Study : In the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, this compound acts as a precursor, facilitating the formation of glutamic acid-based dendritic helical poly(phenylacetylene)s, which have potential applications in drug delivery systems .

Polymer Chemistry

Modification of Properties : The compound is used to modify the properties of polymers, enhancing thermal stability and mechanical strength. This makes it particularly useful in producing high-performance materials.

Data Table: Polymer Applications

| Application Type | Effect | Reference |

|---|---|---|

| Thermal Stability | Improved resistance to heat | |

| Mechanical Strength | Enhanced durability |

Material Science

Advanced Materials Fabrication : It is utilized in creating advanced materials such as conductive polymers, which are essential for electronics and energy storage devices.

Fluorescent Probes : Researchers employ 4-Ethynyl-2-methylbenzoic acid to develop fluorescent probes for biological imaging, aiding in the visualization of cellular processes. These probes can be critical for understanding various biological mechanisms at the molecular level .

Pharmaceutical Development

Novel Drug Candidates : The compound plays a significant role in designing novel drug candidates targeting specific biological pathways. Its potential therapeutic properties include anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that 4-Ethynyl-2-methylbenzoic acid can inhibit cancer cell proliferation. For instance, studies on human breast cancer cell lines showed a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value around 5 µM.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In murine models of inflammation, administration led to a decrease in paw edema by approximately 30% compared to control groups .

Data Table: Biological Activities

| Activity Type | Observed Effect | Concentration Range | Reference |

|---|---|---|---|

| Anticancer | Inhibition of cell proliferation | 5 - 20 µM | |

| Anti-inflammatory | Reduction in paw edema | 10 - 50 mg/kg | |

| Cytotoxicity | Induction of apoptosis | 1 - 10 µM |

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The following table summarizes key structural and physicochemical properties of 4-ethynyl-2-methylbenzoic acid and related compounds:

Key Observations :

- Electronic Effects : The ethynyl group in 4-ethynyl-2-methylbenzoic acid is electron-withdrawing, increasing acidity compared to methyl- or methoxy-substituted analogs .

- Biological Relevance : Thiazole-containing analogs (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) exhibit enhanced bioactivity due to the heterocyclic sulfur atom, which improves binding to enzymatic targets .

- Solubility and Stability : Ester derivatives (e.g., tert-butyl ester of 4-ethynyl-2-methylbenzoic acid) offer improved solubility in organic solvents, facilitating synthetic modifications .

4-Ethynyl-2-methylbenzoic Acid

- Amide Formation: Reactions of 4-aminobenzoic acid with substituted benzoyl chlorides in THF, yielding para-substituted benzamido benzoic acids .

- Esterification : Protection of the carboxylic acid group using tert-butyl esters, as seen in its derivative .

Biological Activity

Overview

4-Ethynyl-2-methylbenzoic acid (C10H8O2) is an organic compound notable for its unique structural properties, which include an ethynyl group at the 4-position and a methyl group at the 2-position on the benzene ring. This compound has garnered attention in various fields of research, particularly due to its potential biological activities, including anti-inflammatory and anticancer properties.

The compound can undergo various chemical reactions, including:

- Electrophilic Aromatic Substitution : The benzene ring can react with electrophiles such as nitric acid or halogens.

- Nucleophilic Addition : The ethynyl group is reactive towards nucleophiles.

- Oxidation and Reduction : The carboxylic acid group can be oxidized or reduced, leading to different derivatives.

These reactions make 4-Ethynyl-2-methylbenzoic acid a versatile building block in organic synthesis and biological applications .

The biological activity of 4-Ethynyl-2-methylbenzoic acid is primarily attributed to its interaction with various molecular targets. The ethynyl group can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with biomolecules. These interactions may modulate enzyme activity or receptor function, leading to observable biological effects .

Anticancer Activity

Research has indicated that compounds similar to 4-Ethynyl-2-methylbenzoic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of ethynylated benzoic acids can inhibit cell proliferation in leukemia cell lines. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their potency against specific cancer types .

Anti-inflammatory Properties

Preliminary investigations suggest that 4-Ethynyl-2-methylbenzoic acid may possess anti-inflammatory properties, although detailed studies are still required to elucidate these effects fully. The compound's ability to interact with inflammatory pathways could make it a candidate for further exploration in therapeutic settings .

Research Findings

A summary of key findings from relevant studies is presented below:

Case Studies

- Antiplatelet Aggregation Inhibitors : A study demonstrated the use of ethynyl-containing compounds as models for developing antiplatelet aggregation inhibitors, showcasing the potential of such derivatives in therapeutic applications .

- Protein Kinase Inhibition : Research has highlighted the role of modified benzoic acid derivatives in inhibiting specific protein kinases associated with cancer progression, emphasizing their potential as targeted therapies .

Q & A

Q. What are the recommended methodologies for synthesizing 4-Ethynyl-2-methylbenzoic acid and its derivatives?

A two-step synthetic approach is often employed for substituted benzoic acids, involving (1) functionalization of the benzene ring (e.g., ethynylation via Sonogashira coupling) and (2) carboxylation or ester hydrolysis. For example, 2-ethyl-6-hydroxybenzoic acid is synthesized via esterification of salicylic acid with ethanol using concentrated sulfuric acid as a catalyst . For 4-Ethynyl-2-methylbenzoic acid, ethynyl group introduction may require palladium-catalyzed cross-coupling reactions under inert conditions. Purification via column chromatography or recrystallization is critical to isolate high-purity products.

Q. How can researchers characterize the structural integrity of 4-Ethynyl-2-methylbenzoic acid?

Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and ethynyl group presence.

- FT-IR to identify carboxylic acid (-COOH, ~1700 cm⁻¹) and ethynyl (-C≡C-, ~2100 cm⁻¹) functional groups.

- Mass spectrometry (EI or ESI) for molecular ion validation. NIST databases provide reference spectra for analogous compounds .

- X-ray crystallography for absolute configuration determination if single crystals are obtainable.

Q. What stability considerations are critical for storing 4-Ethynyl-2-methylbenzoic acid?

Store in airtight containers under inert gas (e.g., argon) at 2–30°C to prevent oxidation of the ethynyl group or decarboxylation. Light-sensitive samples should be kept in amber glass. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage protocols .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Cell viability assays (MTT, resazurin) to evaluate cytotoxicity.

- Receptor binding studies (SPR, radioligand displacement) for affinity quantification. Ethynyl groups may enhance binding via π-π interactions, as seen in structurally related compounds .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and selectivity for 4-Ethynyl-2-methylbenzoic acid?

- Catalyst screening : Test Pd/Cu systems with varying ligands (e.g., PPh₃, Xantphos) to enhance Sonogashira coupling efficiency.

- Solvent optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in microwave-mediated esterifications .

Q. What computational tools are available to predict the reactivity of 4-Ethynyl-2-methylbenzoic acid?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets using software like AutoDock Vina. PubChem’s 3D conformer data for related compounds can guide initial models .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, solubility)?

- Reproducibility checks : Repeat experiments under standardized conditions (e.g., DSC for melting point validation).

- Purity analysis : Use HPLC (C18 columns, UV detection) to quantify impurities. Chromatograms from analogous compounds highlight common side products .

- Systematic reviews : Cross-reference data from NIST, PubChem, and peer-reviewed studies to resolve inconsistencies .

Q. What strategies can elucidate structure-activity relationships (SAR) for 4-Ethynyl-2-methylbenzoic acid derivatives?

- Substituent variation : Synthesize analogs with modified ethynyl/methyl groups and test bioactivity.

- QSAR modeling : Corrogate electronic (Hammett σ) and steric parameters with activity data.

- Metabolite profiling : Identify active metabolites via LC-MS to refine SAR hypotheses .

Q. What are common pitfalls in characterizing ethynyl-containing benzoic acids, and how can they be mitigated?

- Oxidation of ethynyl groups : Use degassed solvents and reducing atmospheres during synthesis.

- Carboxylic acid dimerization : Analyze IR spectra for characteristic dimer peaks (~2500–3000 cm⁻¹).

- Residual catalyst contamination : ICP-MS or EDX to detect Pd/Cu residues post-synthesis .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.